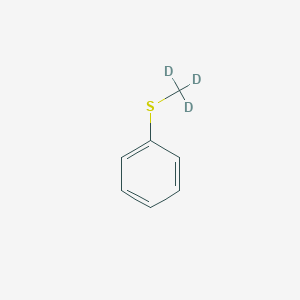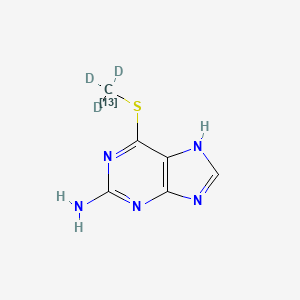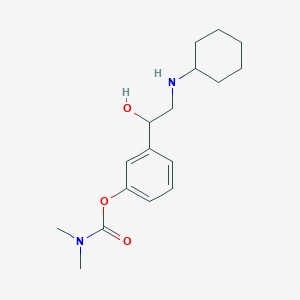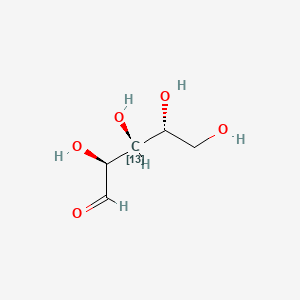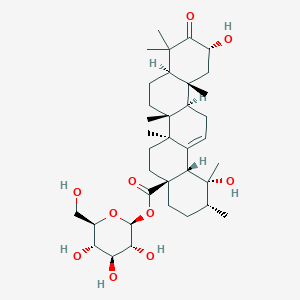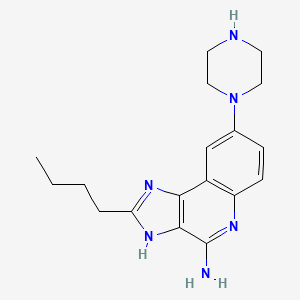
TLR7/8 agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TLR7/8 agonist 4 is a small molecule that activates Toll-like receptors 7 and 8, which are part of the innate immune system. These receptors are primarily expressed in immune cells and play a crucial role in recognizing single-stranded RNA from viruses, leading to the activation of immune responses. This compound has shown potential in immunotherapy, particularly in enhancing the body’s immune response against tumors and infections .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Common reagents used in the synthesis include chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use . One of the synthetic routes involves the reaction of compound 7 with sodium methoxide in anhydrous methanol, followed by heating at 65°C for 1 hour .
Industrial Production Methods: Industrial production of TLR7/8 agonist 4 may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: TLR7/8 agonist 4 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound to enhance its activity and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium methoxide, anhydrous methanol, and 1-azido-4-chlorobenzene . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from these reactions include various analogues of this compound, which are characterized using spectroscopic techniques such as NMR and mass spectrometry .
Aplicaciones Científicas De Investigación
TLR7/8 agonist 4 has a wide range of scientific research applications, particularly in the fields of immunotherapy and vaccine development. It has been shown to activate antigen-presenting cells, leading to improved humoral and T-cell mediated immunity . This makes it a potential adjuvant for vaccines against viral infections and cancer . Additionally, this compound has been used in combination with other drugs to enhance their therapeutic efficacy, particularly in the treatment of triple-negative breast cancer .
Mecanismo De Acción
The mechanism of action of TLR7/8 agonist 4 involves the activation of Toll-like receptors 7 and 8, which are located in the intracellular endosomes of immune cells . Upon activation, these receptors trigger a cascade of signaling pathways, including the induction of type I interferons and other cytokines . This leads to the activation of both innate and adaptive immune responses, enhancing the body’s ability to fight infections and tumors .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to TLR7/8 agonist 4 include imiquimod, resiquimod, CL097, CL075, bromopirone, tilorone, loxoribine, and isatoribine . These compounds also activate Toll-like receptors 7 and 8 and have been studied for their immunomodulatory properties.
Uniqueness: This compound is unique in its ability to induce a strong immune response with minimal side effects compared to other TLR7/8 agonists . Its specific structure allows for targeted activation of immune cells, making it a promising candidate for further development in immunotherapy and vaccine adjuvants .
Propiedades
Fórmula molecular |
C18H24N6 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2-butyl-8-piperazin-1-yl-3H-imidazo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C18H24N6/c1-2-3-4-15-22-16-13-11-12(24-9-7-20-8-10-24)5-6-14(13)21-18(19)17(16)23-15/h5-6,11,20H,2-4,7-10H2,1H3,(H2,19,21)(H,22,23) |
Clave InChI |
SPPYNUDMEQYSPQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=NC2=C(N1)C(=NC3=C2C=C(C=C3)N4CCNCC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,4R,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15142066.png)
![Methyl 6-(3-aminopropoxy)-5-[[6-(3-aminopropoxy)-5-[(6-butoxy-5-nitropyridine-2-carbonyl)amino]pyridine-2-carbonyl]amino]pyridine-2-carboxylate](/img/structure/B15142071.png)
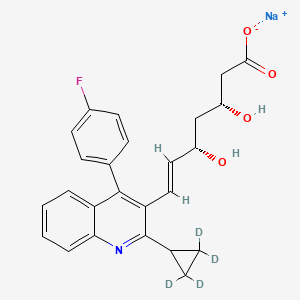
![3-(3-Fluorophenyl)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-2(5H)-furanone-d4](/img/structure/B15142082.png)
![4-amino-1-[(2R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B15142088.png)
![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]imidazo[1,5-b]pyridazin-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B15142090.png)
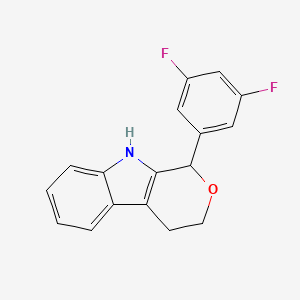
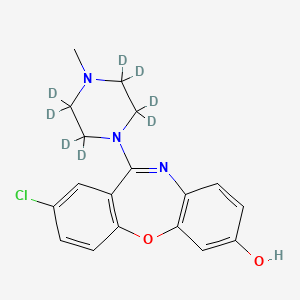
![5-[[Methyl(2,2,2-trifluoroacetyl)amino]methyl]-2-thiouridine](/img/structure/B15142111.png)
